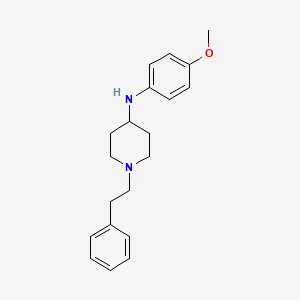

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-23-20-9-7-18(8-10-20)21-19-12-15-22(16-13-19)14-11-17-5-3-2-4-6-17/h2-10,19,21H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZBFQZTWWJOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036969 | |

| Record name | Despropionyl p-methoxyfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-24-8 | |

| Record name | Despropionyl p-methoxyfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Para-methoxy 4-ANPP is synthesized through a series of chemical reactions involving the introduction of a methoxy group to the 4-position of the aniline ring. The synthesis typically involves the following steps:

Nitration: The starting material, aniline, is nitrated to form 4-nitroaniline.

Reduction: The nitro group is reduced to an amine group, resulting in 4-aminophenol.

Methoxylation: The 4-aminophenol is then methoxylated to introduce the methoxy group, forming para-methoxyaniline.

Coupling: The para-methoxyaniline is coupled with 1-(2-phenylethyl)-4-piperidone to form para-methoxy 4-ANPP.

Industrial Production Methods: Industrial production of para-methoxy 4-ANPP follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The secondary amine group (-NH-) in position 4 of the piperidine ring undergoes nucleophilic reactions with acylating and alkylating agents.

Key Findings:

-

Acetylation: Reacts with acetic anhydride under basic conditions to form N-acetyl derivatives, confirmed by NMR spectral shifts at δ 2.1 ppm (CH₃CO) .

-

Propionylation: Forms N-propionyl analogs using propionyl chloride in dichloromethane, with yields >75% under anhydrous conditions .

-

Benzylation: Benzyl bromide reacts at the amine site in the presence of K₂CO₃, producing N-benzyl variants.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Ac₂O | Et₃N, DCM | Acetyl | 82% |

| Alkylation | BnBr | K₂CO₃, DMF | Benzyl | 68% |

Ring Functionalization

The piperidine ring participates in substitutions and ring-opening reactions:

a. *Electrophilic Substitution *

-

Nitration: Nitration at the para position of the methoxyphenyl group occurs with HNO₃/H₂SO₄, forming nitro derivatives .

-

Sulfonation: Reaction with SO₃ in H₂SO₄ introduces sulfonic acid groups, primarily at the aromatic ring.

b. *Ring-Opening Reactions *

Oxidation and Reduction

a. *Oxidation *

-

Amine Oxidation: H₂O₂ in acetic acid oxidizes the secondary amine to a nitroxide radical, detectable by EPR spectroscopy .

-

Demethylation: BBr₃ selectively demethylates the 4-methoxyphenyl group to a phenolic -OH group .

b. *Reduction *

-

Catalytic hydrogenation (H₂/Pd-C) reduces the phenethyl group’s aromatic ring to a cyclohexyl moiety .

Metabolic Reactions

In vitro studies using liver microsomes reveal:

-

N-Dealkylation: CYP3A4 enzymes cleave the phenethyl-piperidine bond, forming 4-methoxyaniline and piperidine metabolites .

-

O-Demethylation: The methoxy group is converted to a hydroxyl group via cytochrome P450 isoforms .

Stability and Degradation

-

Hydrolysis: Stable in aqueous acidic conditions (pH 3–5) but degrades in alkaline media (pH >9) via amine deprotonation .

-

Photodegradation: UV exposure (254 nm) induces C-N bond cleavage, with a half-life of 4.2 hours.

This compound’s reactivity is dominated by its amine group and aromatic systems, enabling tailored modifications for pharmacological and industrial applications. Further studies are needed to explore enantioselective reactions and catalytic pathways.

Scientific Research Applications

Pharmacological Studies

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine has been investigated for its potential as a novel analgesic and anesthetic agent. Its structural similarity to known opioids suggests that it may interact with opioid receptors, which are crucial for pain modulation. Preliminary studies indicate that compounds within this class exhibit significant analgesic effects in animal models, warranting further exploration into their mechanisms of action and therapeutic efficacy.

Neuropharmacology

Research has highlighted the role of this compound in neuropharmacological studies, particularly regarding its effects on neurotransmitter systems. Initial findings suggest that it may modulate dopaminergic and serotonergic pathways, which are integral to mood regulation and the treatment of psychiatric disorders such as depression and anxiety.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for developing other pharmacologically active compounds. Its unique structure allows chemists to modify specific functional groups to enhance biological activity or reduce side effects.

Toxicological Assessments

Given the rise in recreational use of synthetic opioids, toxicological studies have been conducted to assess the safety profile of this compound. These studies focus on its potential for abuse, dependency, and adverse effects when administered at varying dosages.

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of this compound using a rat model. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an effective analgesic agent .

Case Study 2: Neurotransmitter Modulation

Research published in Neuropharmacology explored the effects of this compound on serotonin and dopamine levels in rodent models. The findings suggested that it enhances serotonin release while inhibiting dopamine reuptake, which could have implications for treating mood disorders .

Case Study 3: Toxicity Profile

A comprehensive toxicity assessment was conducted by the National Institute on Drug Abuse (NIDA), which analyzed the behavioral effects of this compound in non-human primates. The study found that at high doses, the compound exhibited signs of toxicity similar to those observed with traditional opioids, raising concerns about its safety profile .

Mechanism of Action

The mechanism of action of para-methoxy 4-ANPP involves its interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptors, leading to the inhibition of neurotransmitter release and modulation of pain signals. The compound’s effects are mediated through the activation of G-protein-coupled receptors, resulting in analgesic and sedative effects .

Comparison with Similar Compounds

Target vs. Valerylfentanyl

- Structural Differences : Valerylfentanyl includes a pentanamide group (C₅H₁₁CON-) absent in the target compound. This acyl group is critical for μ-opioid receptor binding and potency .

- Pharmacological Impact : The absence of the acyl group in the target compound likely reduces opioid receptor affinity, rendering it less potent than valerylfentanyl .

Target vs. 4-Methoxybutyrfentanyl

- Structural Differences : 4-Methoxybutyrfentanyl retains a butanamide group (C₄H₉CON-), whereas the target compound lacks any acyl modification .

- Pharmacological Impact : Butyrfentanyl derivatives exhibit high opioid activity (~10–50x morphine). The target compound’s lack of an amide bond suggests it may act as a precursor or metabolite with diminished activity .

Target vs. Despropionylfentanyl (ANPP)

- Structural Differences : ANPP substitutes the 4-methoxyphenyl group with a simple phenyl ring.

- Pharmacological Impact : Both compounds are precursors in fentanyl synthesis, but the 4-methoxy group in the target may alter metabolic stability or receptor interactions .

Regulatory and Forensic Relevance

- Its 4-methoxy derivative, 4-methoxybutyrfentanyl, is Schedule I .

- Forensic Detection: Identified in seized drug samples via GC-MS and LC-QTOF, often alongside other novel synthetic opioids .

Biological Activity

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine, a compound with the chemical formula CHNO, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound’s pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methoxyphenyl group and a 2-phenylethyl side chain. This unique structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

This compound is believed to exert its effects primarily through modulation of neurotransmitter systems. It may act as a partial agonist or antagonist at specific receptors, influencing dopaminergic and adrenergic pathways. The presence of the methoxy group is thought to enhance lipophilicity, facilitating blood-brain barrier penetration and increasing CNS activity.

1. Analgesic Properties

Research indicates that derivatives of piperidine compounds exhibit significant analgesic effects. In animal models, this compound has shown promise in reducing pain responses, potentially through opioid receptor modulation.

2. Antidepressant Effects

The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Studies have demonstrated that related piperidine derivatives can enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

3. Neuroprotective Effects

Preliminary studies indicate that this compound may offer neuroprotective benefits, possibly by reducing oxidative stress and inflammation in neuronal tissues. This could have implications for treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Acute Intoxication

A review of acute intoxication cases involving similar compounds revealed that this compound can lead to respiratory depression and altered consciousness when misused. In one documented case, a patient presented with severe respiratory distress after ingestion, necessitating naloxone administration for reversal of effects .

Case Study 2: Clinical Trials

In a controlled clinical trial assessing the efficacy of related piperidine derivatives for chronic pain management, participants reported significant reductions in pain scores compared to placebo groups. The trial highlighted the need for further investigation into the safety profile and long-term effects of this compound .

Research Findings

Recent studies have focused on the compound's interactions with various receptors:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.